molecular formula C9H14O B083054 2-(1-Methylethylidene)cyclohexanone CAS No. 13747-73-4

2-(1-Methylethylidene)cyclohexanone

Cat. No. B083054
CAS RN: 13747-73-4
M. Wt: 138.21 g/mol
InChI Key: MMTBDIDPDFBJIC-UHFFFAOYSA-N
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Description

2-(1-Methylethylidene)cyclohexanone is a natural product found in Crocus sativus . It has a molecular formula of C9H14O and a molecular weight of 138.21 g/mol . The IUPAC name for this compound is 2-propan-2-ylidenecyclohexan-1-one .


Molecular Structure Analysis

The molecular structure of 2-(1-Methylethylidene)cyclohexanone can be represented by the InChI string: InChI=1S/C9H14O/c1-7(2)8-5-3-4-6-9(8)10/h3-6H2,1-2H3 . The Canonical SMILES representation is: CC(=C1CCCCC1=O)C .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(1-Methylethylidene)cyclohexanone include a molecular weight of 138.21 g/mol, a XLogP3-AA value of 2.4, and a topological polar surface area of 17.1 Ų . It has no hydrogen bond donors, one hydrogen bond acceptor, and no rotatable bonds . The exact mass and monoisotopic mass are both 138.104465066 g/mol .

Scientific Research Applications

  • Adsorption Estimations in Catalysis : The study by Chihara and Tanaka (1979) explored the hydrogenation of cyclohexanone and its derivatives, including 2-(1-Methylethylidene)cyclohexanone, using various catalysts. They estimated adsorption equilibrium constants, providing valuable insights for catalytic processes involving these compounds (Chihara & Tanaka, 1979).

  • Competitive Hydrogenation Studies : Another study by Chihara and Tanaka (1979) investigated the competitive hydrogenation of cyclohexanone and its alkyl derivatives, again including 2-(1-Methylethylidene)cyclohexanone, over platinum group metals. This study provides insights into the reactivity of these compounds in the presence of different catalysts (Chihara & Tanaka, 1979).

  • Quantum Chemical Computations and Spectral Investigation : Amalanathan et al. (2008) conducted vibrational analysis of 2,6-bis (p-methyl benzylidene cyclohexanone) using spectroscopy and quantum chemical computations. This study contributes to the understanding of the molecular structure and properties of such compounds (Amalanathan et al., 2008).

  • Antimicrobial Activity and Molecular Docking : Barakat et al. (2015) described the synthesis of 2,6-bis(hydroxy(phenyl)methyl)cyclohexanone and investigated its molecular structure and antimicrobial activity. This highlights the potential pharmaceutical applications of such compounds (Barakat et al., 2015).

  • Enantioselective Reactions in Polymer Support : Mcarthur et al. (1982) used polymers to facilitate the enantioselective α-methylation of cyclohexanone, demonstrating the application of 2-(1-Methylethylidene)cyclohexanone in polymer-supported chemical synthesis (Mcarthur et al., 1982).

properties

IUPAC Name

2-propan-2-ylidenecyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c1-7(2)8-5-3-4-6-9(8)10/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMTBDIDPDFBJIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1CCCCC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40160197
Record name 2-(1-Methylethylidene)cyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40160197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Methylethylidene)cyclohexanone

CAS RN

13747-73-4
Record name 2-(1-Methylethylidene)cyclohexanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13747-73-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1-Methylethylidene)cyclohexanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013747734
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(1-Methylethylidene)cyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40160197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1-Methylethylidene)cyclohexanone
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2-(1-Methylethylidene)cyclohexanone

Citations

For This Compound
70
Citations
HV Thulasiram, AK Gadad, MK Madyastha - Drug metabolism and …, 2000 - ASPET
Metabolic disposition of 5,5-dimethyl-2-(1-methylethylidene)-cyclohexanone (I) was examined in rats. Compound (I) was administered orally (250 mg/kg of body weight/day) to rats for 5 …
Number of citations: 8 dmd.aspetjournals.org
HV Thulasiram, VB Bhat, MK Madyastha - Drug metabolism and disposition, 2001 - ASPET
R-(+)-Pulegone, a monoterpene ketone, is a potent hepatotoxin. The present study was designed to evaluate whether the reduction of the ring size in R-(+)-pulegone would affect its …
Number of citations: 7 dmd.aspetjournals.org
K TANIDA - Journal of Synthetic Organic Chemistry, Japan, 1991 - jstage.jst.go.jp
プレゴンはハ ッカ様の匂いを有 し, 食 品, 香 粧品等の調合香料原料 として使用されてお り, 以 下に示す構造式から不斉炭素原子を 1 つ 持つパラメンタン骨格をもつ 5-Methyl-2-(1-methylethylidene…
Number of citations: 0 www.jstage.jst.go.jp
J Kim - Journal of Plant Biology, 2008 - Springer
Seasonal variations in the chemical composition of leaves fromAgastache rugosa were analyzed by gas chromatography-mass spectrometry (GC-MS). Phytotoxic and antimicrobial …
Number of citations: 27 link.springer.com
JL Beveridge, J Dalziel… - … of the Science of Food and …, 1983 - Wiley Online Library
4‐Dimethylnaphthalene, carvone [2‐methyl‐5‐(1‐methylethenyl)‐2‐cyclohexene‐1‐one], pulegone [5‐methyl‐2‐(1‐methylethylidene) cyclohexanone] and citral (3,7‐dimethyl‐2,6‐…
Number of citations: 17 onlinelibrary.wiley.com
G Bartoli, M Bosco, R Dalpozzo, A Giuliani… - The Journal of …, 2002 - ACS Publications
2-Alkylidenecycloalkanones are powerful synthons used as the key intermediates in many important syntheses. Because of their potential, a general method of preparation from readily …
Number of citations: 65 pubs.acs.org
C Hu, X Li, L Yu, G Xu, S Liu, Y Liang - Journal of Central South University …, 2008 - Springer
Abstract Analysis of volatile components in herbal pair (HP) herba schizonepetae-ramulus cinnamomi (HS-RC), single herb HS and RC was carried out by gas chromatography-mass …
Number of citations: 5 link.springer.com
Q Zhang, C Wan, C Wang, H Chen, Y Liu, S Li, D Lin… - Food Chemistry, 2018 - Elsevier
To investigate the non-aldehyde volatile profile resulting from deep-fat frying, volatile compounds formed during the processes of heating soybean oil (SO), frying wheat dough (WD), …
Number of citations: 79 www.sciencedirect.com
XR Li, YZ Liang, T Zhou, LX Zhang… - Journal of separation …, 2009 - Wiley Online Library
Comparative analysis of volatile constituents between recipe jingfangsan and its single herbs was performed by GC‐MS combined with alternative moving window factor analysis (…
C Yan, J Zeng, H Li, X Pan, J Liu, Y Wei - Microchemical Journal, 2023 - Elsevier
The chemical composition of Mentha haplocalyx volatile oils from different origins was studied by gas chromatography/mass spectrometry (GC/MS) and comprehensive two-dimensional …
Number of citations: 6 www.sciencedirect.com

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